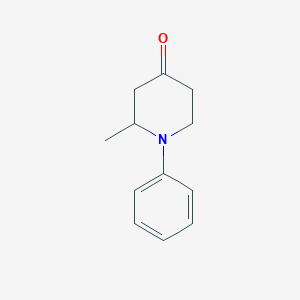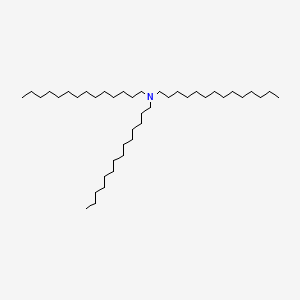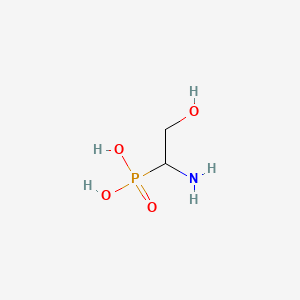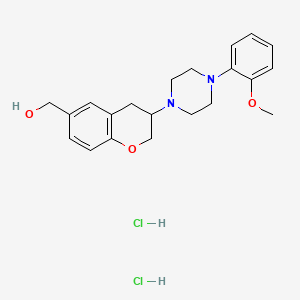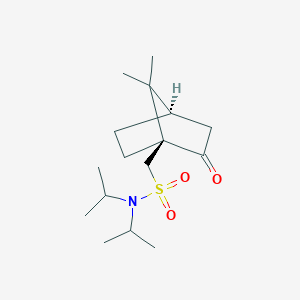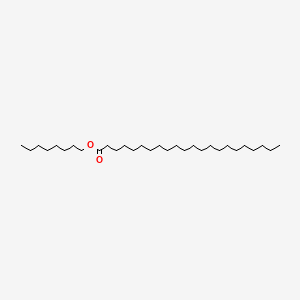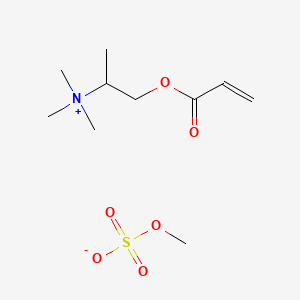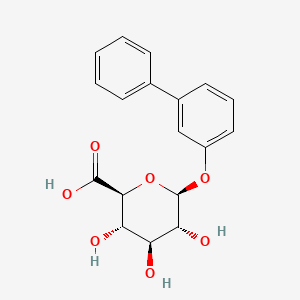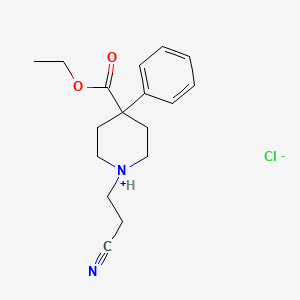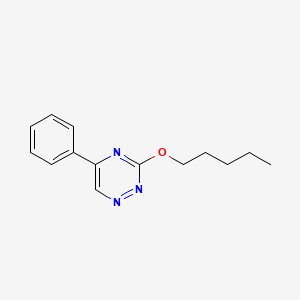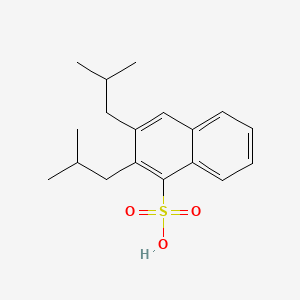
Diisobutylnaphthalene-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where the naphthalene ring is substituted with isobutyl groups and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The sulfonation process typically involves the use of chlorosulfonic acid or oleum as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where diisobutylnaphthalene is treated with chlorosulfonic acid. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Diisobutylnaphthalene-1-sulphonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diisobutylnaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler sulfonic acid derivative of naphthalene with similar chemical properties.
Naphthalene-2-sulfonic acid: Another isomeric form with the sulfonic acid group at a different position on the naphthalene ring.
Diisobutylnaphthalene-2-sulphonic acid: A structural isomer of diisobutylnaphthalene-1-sulphonic acid with the sulfonic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of isobutyl groups, which enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .
Eigenschaften
CAS-Nummer |
94247-74-2 |
|---|---|
Molekularformel |
C18H24O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
KBLAMUYRMZPYLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



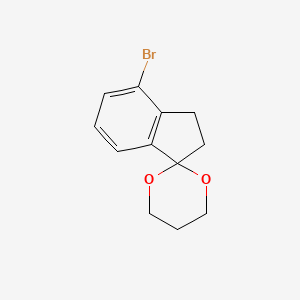
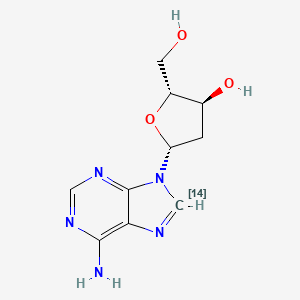
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
